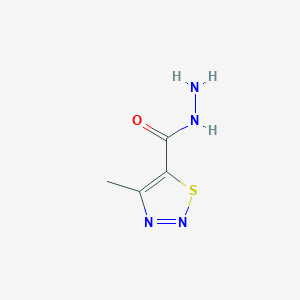

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

Description

The exact mass of the compound 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylthiadiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c1-2-3(4(9)6-5)10-8-7-2/h5H2,1H3,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZCCHUUSZFPIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362901 | |

| Record name | 4-methyl-1,2,3-thiadiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75423-15-3 | |

| Record name | 4-methyl-1,2,3-thiadiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block for synthesizing a variety of derivatives with potential therapeutic applications. This guide details its synthesis, characterization, and role in developing new biologically active molecules.

Physicochemical and Structural Data

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide (CAS No. 75423-15-3) is a stable, solid compound.[1] Its key properties are summarized below, providing a foundational understanding of the molecule for experimental design.

| Property | Value | Reference |

| CAS Number | 75423-15-3 | [2][3] |

| Molecular Formula | C₄H₆N₄OS | [2][3] |

| Molecular Weight | 158.18 g/mol | [2][3] |

| Appearance | White to Almost white powder/crystal | |

| Melting Point | 141.0 - 145.0 °C | |

| Purity | >98.0% | |

| XLogP3 | -0.3 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

Synthesis Protocols

The synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide is typically achieved through the hydrazinolysis of its corresponding ester precursor. This compound then serves as a versatile intermediate for further reactions, such as condensation with aldehydes to form bioactive hydrazones.[1][4]

Caption: General workflow for the synthesis of the title compound and its subsequent derivatives.

2.1. Experimental Protocol: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

This protocol is based on the common synthetic route involving the reaction of the corresponding ester with hydrazine.[4]

-

Reactants :

-

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1 equivalent)

-

Hydrazine hydrate (excess)

-

Ethanol (as solvent)

-

-

Procedure :

-

Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in ethanol in a round-bottomed flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the mixture under reflux for a period sufficient to complete the reaction (typically monitored by TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume under vacuum.

-

The resulting precipitate, 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide, is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

2.2. Experimental Protocol: Synthesis of Hydrazide-Hydrazone Derivatives

This protocol describes the condensation reaction of the title compound with an aldehyde to yield bioactive derivatives.[1]

-

Reactants :

-

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide (0.01 mol)

-

Appropriate substituted aldehyde (0.01 mol)

-

Ethanol (96%, 15 mL)

-

-

Procedure :

-

Place 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide (0.01 mol) in a round-bottomed flask and dissolve it in 15 mL of 96% ethanol.

-

Add the substituted aldehyde (0.01 mol) to the solution.

-

Heat the solution under reflux for 3 hours.

-

Allow the mixture to cool to room temperature.

-

Store the flask in a refrigerator for 24 hours to facilitate precipitation.

-

Collect the resulting solid product by filtration, wash with cold ethanol, and dry. The yields for such reactions are reported to be in the range of 57–98%.[1]

-

Characterization

The structural integrity and purity of the synthesized 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide and its derivatives are confirmed using a suite of standard analytical techniques.

Caption: Standard workflow for the analytical characterization of the synthesized compounds.

Successful synthesis of derivatives is confirmed by spectral data.[1] The following table summarizes key spectroscopic features observed in the characterization of hydrazide-hydrazone derivatives.

| Technique | Feature | Observed Range / Value | Significance |

| ¹H NMR | NH group singlet | 12.10–12.87 ppm | Confirms the presence of the hydrazone linkage.[1] |

| ¹H NMR | =CH group singlet | 8.06–8.63 ppm | Confirms the successful condensation with the aldehyde.[1] |

| FT-IR | N-H stretching | Varies | Indicates the presence of the hydrazide group. |

| FT-IR | C=O stretching | Varies | Indicates the amide carbonyl group. |

| Elemental Analysis | C, H, N, S % | Calculated vs. Found | Confirms the elemental composition of the new compound.[1] |

Applications in Drug Discovery and Development

The 1,2,3-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[5] 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide acts as a key intermediate for creating hybrid molecules with enhanced therapeutic potential. The hydrazide-hydrazone moiety is particularly noted for its contribution to bioactivity.[1]

Caption: Role of the title compound as a precursor for diverse biologically active agents.

The diverse biological activities demonstrated by derivatives include:

-

Antimicrobial Activity : Derivatives have shown notable effects, particularly against Gram-positive bacteria.[1]

-

Antifungal Properties : The 1,2,3-thiadiazole core is present in various compounds screened for antifungal efficacy.[5]

-

Antiviral and Anticancer Potential : The broader class of 1,2,3-thiadiazole hybrids has been investigated for a myriad of biomedical applications, including as antiviral and anticancer agents.[5]

The versatility of the carbohydrazide group allows for its reaction with numerous electrophiles, making it a valuable starting point for generating large libraries of compounds for high-throughput screening in drug discovery programs.

References

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide | C4H6N4OS | CID 1419752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block for the synthesis of various derivatives exhibiting a wide range of biological activities, including antimicrobial and antifungal properties. This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed synthesis protocol, and an exploration of its biological significance.

Physicochemical Properties

The intrinsic properties of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide are fundamental to its application in drug design and development. A summary of its key physicochemical characteristics is presented below.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₄OS | PubChem[1] |

| Molecular Weight | 158.18 g/mol | PubChem[1] |

| Appearance | White to almost white powder/crystal | TCI Chemicals[2] |

| Melting Point | 141.0 - 145.0 °C | TCI Chemicals[2] |

| Exact Mass | 158.02623200 Da | PubChem[1] |

| Solubility | Soluble in DMSO | MDPI[3] |

| Stability | Stable solid at room temperature. | MDPI[3] |

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

The synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide is typically achieved through a multi-step process. The core 1,2,3-thiadiazole ring is often formed via the Hurd-Mori reaction, followed by the introduction of the carbohydrazide moiety.

Experimental Protocol: A Generalized Hurd-Mori Synthesis Approach

The following protocol outlines a general and plausible synthetic route. Researchers should note that optimization of reaction conditions, including temperature, reaction time, and purification methods, may be necessary to achieve desired yields and purity.

Step 1: Synthesis of Ethyl 2-hydrazono-3-oxobutanoate

-

To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add an equimolar amount of hydrazine hydrate at room temperature.

-

Stir the reaction mixture for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure to yield the crude hydrazone, which may be used in the next step without further purification or purified by recrystallization.

Step 2: Cyclization to Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

-

The crude ethyl 2-hydrazono-3-oxobutanoate is dissolved in a suitable solvent, such as toluene or dichloromethane.

-

The solution is cooled in an ice bath, and thionyl chloride (SOCl₂) is added dropwise.

-

The reaction mixture is stirred at low temperature and then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the careful addition of a saturated sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude ester is purified by column chromatography.

Step 3: Hydrazinolysis to 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

-

The purified ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is dissolved in ethanol.

-

An excess of hydrazine hydrate is added to the solution.

-

The mixture is heated under reflux for several hours, with reaction progress monitored by TLC.

-

After completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The solid product is washed with cold ethanol and dried under vacuum to afford 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide.

References

Unraveling the Molecular Mysteries: A Technical Guide to the Mechanism of Action of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The emergence of drug-resistant pathogens and the persistent challenge of cancer necessitate the exploration of novel chemical scaffolds with therapeutic potential. The 1,2,3-thiadiazole ring system, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, has garnered significant interest in medicinal chemistry. Its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and antifungal properties.[1][2][3] This technical guide focuses on 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide, a key intermediate and a molecule of interest in its own right, to provide an in-depth overview of its known biological effects and a detailed exploration of its putative mechanisms of action based on current scientific evidence.

While the precise molecular targets and signaling pathways of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide are not yet fully elucidated, this guide synthesizes the available data on its derivatives and related compounds to propose likely mechanisms. We present detailed experimental protocols to facilitate further investigation and provide a framework for future research in this promising area.

Synthesis and Known Biological Activities

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide is synthesized from ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate via hydrazinolysis. It serves as a crucial building block for the synthesis of a variety of derivatives, primarily through condensation with aldehydes and ketones to form hydrazones.

The primary biological activity reported for derivatives of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide is antimicrobial , with a notable efficacy against Gram-positive bacteria.[4] Furthermore, the broader class of 1,2,3-thiadiazole derivatives has been shown to exhibit antifungal, antiviral, and anticancer activities.[2] The mesoionic character of the thiadiazole ring is thought to enable these compounds to cross cellular membranes and interact with various biological targets.[1]

Proposed Mechanism of Antimicrobial Action: DNA Gyrase Inhibition

A compelling hypothesis for the antimicrobial action of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide and its hydrazone derivatives is the inhibition of bacterial DNA gyrase . DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and is a well-established target for antibiotics.[5] Studies on structurally related thiadiazole derivatives have demonstrated their ability to bind to and inhibit the function of this enzyme.[6][7][8][9]

The proposed mechanism involves the binding of the thiadiazole compound to the ATP-binding site of the GyrB subunit of DNA gyrase. This prevents the enzyme from introducing negative supercoils into the bacterial DNA, leading to a cessation of DNA replication and ultimately, bacterial cell death.

Figure 1: Proposed antimicrobial mechanism via DNA gyrase inhibition.

Proposed Mechanism of Anticancer Action: Induction of Apoptosis

For the broader class of thiadiazole derivatives, a primary mechanism of anticancer activity is the induction of apoptosis , or programmed cell death.[1][10][11] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation.

Thiadiazole compounds may trigger apoptosis through various signaling pathways, potentially involving the activation of caspases, a family of proteases that execute the apoptotic program. Some studies on related compounds suggest an increase in the cleavage of PARP (poly (ADP-ribose) polymerase), a hallmark of caspase activation, and disruption of the mitochondrial membrane potential.[1][12]

Figure 2: Hypothesized anticancer mechanism via apoptosis induction.

Quantitative Data Summary

The following tables summarize the available quantitative data for derivatives of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide and related thiadiazole compounds.

Table 1: Antimicrobial Activity of a 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivative

| Compound | Microorganism | MIC (µg/mL) | MBC/MIC | Reference |

| Compound 15 (with 5-nitro-2-furoyl moiety) | Gram-positive bacteria | 1.95–15.62 | 1–4 | [4] |

Table 2: Enzyme Inhibitory Activity of Various Thiadiazole Derivatives

| Compound Class | Enzyme Target | IC₅₀ Values | Therapeutic Area | Reference |

| Thiourea-Thiadiazole Hybrid | E. coli DNA Gyrase B | 0.33 ± 1.25 µM | Antibacterial | [8][9] |

| Thiourea-Thiadiazole Hybrid | E. coli Topoisomerase IV | 19.72 ± 1.00 µM | Antibacterial | [8][9] |

| 1,3,4-Thiadiazole Derivative | Cyclin-Dependent Kinase 1 (CDK1) | < 10 µM | Anticancer | [13] |

| 1,3,4-Thiadiazole Derivative | Akt Kinase | - (92.36% inhibition) | Anticancer | [14] |

Experimental Protocols

To facilitate further research into the mechanism of action of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide, detailed protocols for key experiments are provided below.

DNA Gyrase Supercoiling Inhibition Assay

This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Figure 3: Experimental workflow for DNA gyrase inhibition assay.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (typically 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, and 0.1 mg/mL albumin), relaxed plasmid DNA (e.g., pBR322), and the test compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding purified DNA gyrase enzyme.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes to allow for the supercoiling reaction to occur.[15]

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.[15]

-

Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel containing ethidium bromide.

-

Visualization: Run the gel and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA form and an increase in the slower-migrating relaxed DNA form.

Apoptosis Detection by Annexin V Staining and Flow Cytometry

This method quantifies the percentage of apoptotic cells following treatment with the test compound.

Methodology:

-

Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7, A549) in a culture plate and allow them to adhere. Treat the cells with varying concentrations of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide or its derivatives for a specified period (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin. Centrifuge the cell suspension to pellet the cells.[4][16]

-

Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye such as propidium iodide (PI).[4]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[17]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]

-

Conclusion and Future Directions

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide and its derivatives represent a promising class of compounds with potential therapeutic applications, particularly as antimicrobial and anticancer agents. While direct experimental evidence for their core mechanism of action is still emerging, compelling data from related compounds suggest that inhibition of DNA gyrase and induction of apoptosis are plausible pathways.

Future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide.

-

Enzyme Kinetics: Performing detailed kinetic studies to confirm the inhibition of DNA gyrase and other potential enzyme targets.

-

In Vivo Studies: Evaluating the efficacy and safety of lead compounds in animal models of infection and cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of derivatives to optimize potency and selectivity.

This technical guide provides a foundation for these future investigations, offering hypothesized mechanisms, key experimental protocols, and a summary of the current state of knowledge. The continued exploration of this chemical scaffold holds significant promise for the development of novel therapeutics.

References

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hospitalpharmajournal.com [hospitalpharmajournal.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.journalagent.com [pdf.journalagent.com]

- 11. mdpi.com [mdpi.com]

- 12. blog.cellsignal.com [blog.cellsignal.com]

- 13. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. topogen.com [topogen.com]

- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 17. Apoptosis Protocols | USF Health [health.usf.edu]

The Rising Potential of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives in Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, is a prominent scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Among its derivatives, those based on the 4-methyl-1,2,3-thiadiazole-5-carbohydrazide core have emerged as a particularly promising class of compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with these derivatives, with a focus on their antimicrobial, antifungal, anticancer, and insecticidal properties. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives

The general synthetic route to novel 4-methyl-1,2,3-thiadiazole-5-carbohydrazide derivatives typically involves a condensation reaction. The foundational molecule, 4-methyl-1,2,3-thiadiazole-5-carbohydrazide, is reacted with various substituted aldehydes in an alcoholic solvent.[2] This straightforward and efficient method allows for the generation of a diverse library of hydrazide-hydrazone derivatives with good yields, ranging from 57% to 98%.[2]

Caption: General synthesis workflow for 4-methyl-1,2,3-thiadiazole-5-carbohydrazide derivatives.

Experimental Protocol: Synthesis of Hydrazide-Hydrazone Derivatives (2-16)[2]

-

Dissolution: Dissolve 0.01 mol of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (1) in 15 mL of 96% ethanol in a round-bottomed flask.

-

Addition: To the dissolved hydrazide, add 0.01 mol of the appropriate substituted aldehyde.

-

Reaction: Heat the resulting solution under reflux for a period of 3 hours.

-

Crystallization: After the reflux, allow the mixture to cool to room temperature and then place it in a refrigerator for 24 hours to facilitate precipitation.

-

Isolation and Purification: Collect the formed precipitate by filtration and recrystallize it from ethanol to obtain the purified final product.

-

Characterization: Confirm the structure of the synthesized derivatives using techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analysis.[2]

Antimicrobial Activity

Derivatives of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.[2][3] The evaluation of this activity is typically performed using standard methods such as the Kirby-Bauer disc diffusion method and by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[2][4]

Quantitative Data: In Vitro Antimicrobial Activity

| Compound | Substituent Moiety | Target Organism | MIC (µg/mL) | MBC/MIC | Reference |

| 15 | 5-nitro-2-furoyl | Gram-positive bacteria | 1.95–15.62 | 1–4 | [2][3] |

| 2 | - | Candida parapsilosis ATCC 22019 | Weak to moderate | >1000 (MFC) | [2] |

| 3 | - | Candida parapsilosis ATCC 22019 | Weak to moderate | >1000 (MFC) | [2] |

| 5 | - | Candida parapsilosis ATCC 22019 | Weak to moderate | >1000 (MFC) | [2] |

| 8 | - | Candida parapsilosis ATCC 22019 | Weak to moderate | >1000 (MFC) | [2] |

| 16 | - | Candida parapsilosis ATCC 22019 | Weak to moderate | >1000 (MFC) | [2] |

Note: MIC - Minimum Inhibitory Concentration; MBC - Minimum Bactericidal Concentration; MFC - Minimum Fungicidal Concentration.

Experimental Protocol: Antimicrobial Susceptibility Testing[2][4][5]

The antimicrobial activity of the synthesized compounds can be assessed using the following generalized protocol:

-

Microorganism Preparation: Use standard and clinical strains of bacteria and fungi. Prepare a microbial suspension of a specific turbidity (e.g., 0.5 McFarland standard).

-

Disc Diffusion Method:

-

Evenly inoculate the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) with the microbial suspension.

-

Impregnate sterile paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Place the discs on the inoculated agar surface.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Measure the diameter of the zone of inhibition around each disc.

-

-

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

-

Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth, RPMI-1640).

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganisms with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.

-

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

-

Subculture aliquots from the wells showing no visible growth in the MIC assay onto fresh agar plates.

-

Incubate the plates.

-

The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable microorganisms.

-

Caption: A typical workflow for antimicrobial screening of novel compounds.

Anticancer Activity

While research specifically on the anticancer activity of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide derivatives is emerging, the broader class of thiadiazole derivatives has shown significant potential as anticancer agents.[5][6][7][8][9][10] These compounds often exert their effects through mechanisms such as the inhibition of protein kinases like Akt, induction of apoptosis, and cell cycle arrest.[5][10] The antiproliferative activity is commonly evaluated using the MTT assay against various cancer cell lines.[5]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)[6]

-

Cell Culture: Seed cancer cells (e.g., HT-29 human colon tumor cells) into a 96-well plate at a density of 8 x 103 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with a range of concentrations (e.g., 1–100 µM) of the test compounds and incubate for 48 hours.

-

MTT Addition: After the treatment period, discard the culture media and add 100 µL of fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for a further 3-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Insecticidal and Fungicidal Activities

Recent studies have highlighted the potential of 4-methyl-1,2,3-thiadiazole derivatives as valuable lead compounds in the development of new pesticides.[11][12][13][14][15] These compounds have demonstrated both insecticidal activity against pests like the cotton leafworm (Spodoptera littoralis) and broad-spectrum fungicidal activity against various plant pathogenic fungi.[11][14]

Quantitative Data: Fungicidal and Insecticidal Activity

| Compound Type | Activity | Target Organism(s) | Key Findings | Reference |

| 4-Methyl-1,2,3-thiadiazole derivatives | Fungicidal | Cercospora beticola, Colletotrichum gloeosporioides, etc. | Derivatives with 3-(trifluoromethyl)phenyl and 2-methylphenyl substituents showed a wide spectrum of activity. | [11][13] |

| 4-Methyl-1,2,3-thiadiazole derivatives | Insecticidal | Spodoptera littoralis (cotton leafworm) | Compounds 7, 10, 12, and 17 showed high insecticidal activity. | [11] |

| 4-Methyl-1,2,3-thiadiazole-containing triazolothiadiazoles | Fungicidal | Pellicularia sasakii, Alternaria solani | EC50 values ranged from 7.28 µmol/L to 42.49 µmol/L. | [14] |

| N-4-Methyl-1,2,3-thiadiazole-5-carbonyl-N′-phenyl Ureas | Insecticidal | Plutella xylostella L. | LC50 values of 164.15 and 89.69 mg·L−1 for compounds V-12 and V-22, respectively. | [12] |

Note: EC50 - Median Effective Concentration; LC50 - Median Lethal Concentration.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide derivatives is significantly influenced by the nature of the substituent attached to the hydrazone moiety. For instance, the presence of a 5-nitro-2-furyl group in compound 15 was found to be crucial for its high antibacterial activity.[2] This suggests that the electronic and steric properties of the substituents play a key role in the interaction of these molecules with their biological targets.

Future research in this area should focus on:

-

Expansion of the chemical library: Synthesizing a broader range of derivatives with diverse substituents to further explore the structure-activity relationship.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

-

In vivo efficacy and toxicity studies: Evaluating the most promising compounds in animal models to assess their therapeutic potential and safety profiles.

-

Development of synergistic combinations: Investigating the potential of these derivatives to be used in combination with existing drugs to enhance efficacy and overcome resistance.

The versatile synthetic accessibility and the broad spectrum of biological activities make 4-methyl-1,2,3-thiadiazole-5-carbohydrazide derivatives a highly attractive scaffold for the development of new therapeutic agents and agrochemicals. The data and protocols presented in this guide offer a solid foundation for further research and development in this exciting field.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Evaluation of Novel Thiadiazole Derivatives [wisdomlib.org]

- 5. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety | Semantic Scholar [semanticscholar.org]

- 10. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 4-methyl-1,2,3-thiadiazole derivatives via Ugi reaction and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Initial Screening of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole ring is a significant pharmacophore that has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This technical guide focuses on the initial bioactivity screening of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide and its derivatives, providing a comprehensive overview of its synthesis, and evaluation for antimicrobial, anticancer, and insecticidal properties. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic and agrochemical agents.

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives

The core compound, 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide, serves as a versatile starting material for the synthesis of a wide array of derivatives. A common synthetic route involves the condensation reaction of the carbohydrazide with various aldehydes to form hydrazide-hydrazone derivatives.[1] This method is efficient, with reported yields ranging from 57% to 98%.[1]

General Synthetic Protocol:

A solution of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide (1 equivalent) in a suitable solvent such as ethanol is treated with a substituted aldehyde (1 equivalent). The reaction mixture is then heated under reflux for a period of 3 hours. After cooling, the product is typically isolated by filtration and can be further purified by recrystallization.[1]

Bioactivity Screening

The diverse biological activities of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide derivatives have been explored across several domains, including antimicrobial, anticancer, and insecticidal applications.

Antimicrobial Activity

Derivatives of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide have demonstrated notable activity against a range of microbial pathogens, particularly Gram-positive bacteria.[1][2] Some compounds have also exhibited moderate antifungal activity.[1]

-

Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is further diluted to obtain a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Test Compounds: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then made in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

-

Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): An aliquot from the wells showing no visible growth is subcultured onto fresh agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

| Compound ID | Target Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |

| Compound 15 (with 5-nitro-2-furoyl moiety) | Staphylococcus spp. | 1.95 | 3.91 - 62.5 | [1] |

| Enterococcus faecalis | 15.62 | - | [1] | |

| Compounds 2, 3, 5, 8, 15, 16 | Candida parapsilosis | Weak to moderate | >1000 | [1] |

| Hybrid Structures (Benzimidazole-Thiadiazole) | S. aureus ATCC 29213 | 32 | - | [3] |

| P. aeruginosa ATCC 27853 | 32 | - | [3] |

Note: "-" indicates data not reported.

Anticancer Activity

Several derivatives of the 1,2,3-thiadiazole scaffold have been investigated for their cytotoxic effects against various human cancer cell lines.[4][5][6][7] The presence of electron-withdrawing groups on the phenyl rings attached to a piperidine moiety has been shown to enhance cytotoxic activity.[4]

-

Cell Culture: Human cancer cell lines (e.g., HepG2, A549) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically dissolved in DMSO and diluted with culture medium) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or acidic isopropanol.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Compound 12d | HepG2 (Liver) | 0.82 | [6][7] |

| Compound 12c | HepG2 (Liver) | 0.91 | [6][7] |

| Compound 6g | HepG2 (Liver) | 1.06 | [6][7] |

| Compound 18b | HepG2 (Liver) | 1.25 | [6][7] |

| Compound 6c | HepG2 (Liver) | 1.29 | [6][7] |

| Compound 6f | HepG2 (Liver) | 1.88 | [6][7] |

| Doxorubicin (Standard) | HepG2 (Liver) | 0.72 | [6][7] |

| Thiazolyl Pyridines | A549 (Lung) | - | [5] |

Note: "-" indicates specific IC50 values were not provided in the abstract.

Insecticidal Activity

Novel derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their insecticidal properties, demonstrating both contact and stomach toxicity against various pests.[8]

-

Contact Toxicity: Test insects (e.g., Tetranychus cinnabarinus, Aphis craccivora) are directly sprayed with different concentrations of the test compounds dissolved in a suitable solvent. Mortality is recorded after a specific time period (e.g., 24, 48, 72 hours).

-

Stomach Toxicity: Leaf discs or artificial diets are treated with various concentrations of the test compounds. The insects are allowed to feed on the treated material, and mortality is assessed over time.

| Compound ID | Target Pest | Activity | Remarks | Reference |

| Compound IVe | Aphis craccivora | High | Better than thiacloprid, comparable to imidacloprid | [8] |

| Various Derivatives | Tetranychus cinnabarinus | Good | Stomach and contact toxicity | [8] |

| Various Derivatives | Aphis craccivora | Good | Stomach and contact toxicity | [8] |

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for bioactivity screening.

Caption: Workflow for Antimicrobial Susceptibility Testing.

Caption: Workflow for MTT Cytotoxicity Assay.

Concluding Remarks

The initial screening of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide and its derivatives reveals a promising scaffold for the development of new therapeutic and agrochemical agents. The synthetic accessibility and the broad spectrum of biological activities, including potent antibacterial, significant anticancer, and effective insecticidal properties, underscore the potential of this chemical class. Further research, including lead optimization, mechanistic studies, and in vivo efficacy evaluations, is warranted to fully exploit the therapeutic and commercial potential of these compounds. The structure-activity relationship studies suggest that targeted modifications, such as the introduction of specific substituents, can significantly enhance the desired biological activity. This guide provides a solid foundation for researchers to build upon in their quest for novel and effective chemical entities.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Synthesis of 4-methyl-N'-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides with antioxidant, antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety | Semantic Scholar [semanticscholar.org]

- 8. Synthesis and insecticidal activities of novel 1,3,4-thiadiazole 5-fluorouracil acetamides derivatives: an RNA interference insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document outlines the available spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), a detailed experimental protocol for its synthesis, and a visualization of its potential biological action based on the known activities of its derivatives.

Spectroscopic Data

Precise, experimentally verified spectroscopic data for 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide is not extensively available in peer-reviewed literature. However, based on the analysis of its derivatives, the following tables summarize the expected characteristic spectral data.

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Solvent | Predicted Chemical Shift (δ) / ppm | Notes |

| ¹H NMR | DMSO-d₆ | ~2.7 (s, 3H, CH₃) | The methyl protons are expected to appear as a singlet. |

| ~4.5 (br s, 2H, NH₂) | The amine protons are typically broad and exchangeable with D₂O. | ||

| ~9.5 (br s, 1H, NH) | The amide proton is also broad and exchangeable. | ||

| ¹³C NMR | DMSO-d₆ | ~15 | Methyl carbon. |

| ~145 | C4 of the thiadiazole ring. | ||

| ~155 | C5 of the thiadiazole ring. | ||

| ~160 | Carbonyl carbon (C=O). |

Note: These are estimated values based on data from derivatives and may vary from experimentally determined values.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | **Predicted Absorption Range (cm⁻¹) ** | Vibration Mode |

| N-H | 3200-3400 | Stretching (Amide and Amine) |

| C-H | 2900-3000 | Stretching (Methyl) |

| C=O | 1650-1680 | Stretching (Amide I) |

| N-H | 1580-1620 | Bending (Amide II) |

| C=N | 1500-1550 | Stretching (Thiadiazole ring) |

| C-N | 1400-1450 | Stretching (Thiadiazole ring) |

Table 3: Predicted Mass Spectrometry Data

| Technique | Predicted m/z | Fragment |

| Electrospray (ESI+) | 159.03 | [M+H]⁺ |

| 131.04 | [M+H - N₂]⁺ | |

| 103.04 | [M+H - N₂ - CO]⁺ | |

| 71.04 | [M+H - N₂ - CO - N₂H₂]⁺ |

Note: The primary fragmentation pathway for 1,2,3-thiadiazoles involves the initial loss of a nitrogen molecule (N₂).[1]

Experimental Protocols

The synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide is typically achieved through the hydrazinolysis of its corresponding ethyl ester.

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

Materials:

-

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Beakers, filtering funnel, and other standard laboratory glassware

Procedure:

-

A solution of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (0.01 mol) in ethanol (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, hydrazine hydrate (0.02 mol) is added dropwise with continuous stirring.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid residue is triturated with cold water, filtered, and washed with a small amount of cold ethanol.

-

The crude product is then recrystallized from ethanol to yield pure 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide.

Visualizations

Experimental Workflow

Caption: Synthetic and Characterization Workflow

Postulated Antimicrobial Mechanism of Action

While the specific signaling pathways for 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide are not well-defined, its derivatives have shown notable antimicrobial and antifungal activities.[2] The following diagram illustrates a generalized mechanism by which such compounds may exert their effects.

Caption: General Antimicrobial Mechanism

References

- 1. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]

Crystal Structure Analysis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide is a heterocyclic compound of interest in medicinal chemistry due to the diverse biological activities associated with the 1,2,3-thiadiazole scaffold. While a definitive single-crystal X-ray diffraction analysis for this specific compound is not publicly available in the surveyed literature, this guide provides a comprehensive overview of its synthesis, characterization, and the general methodology for crystal structure analysis. This document is intended to serve as a technical resource for researchers engaged in the study and development of novel therapeutic agents based on the thiadiazole framework.

Introduction

Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are recognized as important pharmacophores in drug discovery.[1] The 1,2,3-thiadiazole isomer, in particular, has been incorporated into molecules exhibiting a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] The carbohydrazide moiety is also a key functional group in medicinal chemistry, known to form the basis of various bioactive molecules. The combination of these two moieties in 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide suggests its potential as a building block for the synthesis of novel drug candidates. A detailed understanding of its three-dimensional structure through crystal structure analysis is crucial for structure-based drug design and understanding its interaction with biological targets.

Synthesis and Characterization

The synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide and its derivatives typically involves a multi-step process.

General Synthetic Pathway

A common route to 1,2,3-thiadiazole derivatives is the Hurd-Mori reaction, which involves the cyclization of a hydrazone with thionyl chloride.[3] For the title compound, a plausible synthetic scheme would start from a suitable ketoester, conversion to its hydrazone, followed by cyclization to form the thiadiazole ring, and subsequent reaction with hydrazine to yield the carbohydrazide.

A general workflow for the synthesis is outlined below:

Caption: General synthetic workflow for 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide.

Spectroscopic Characterization

In the absence of crystal structure data, the identity and purity of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide are typically confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons, and the protons of the carbohydrazide group (NH and NH₂). The chemical shifts would be indicative of their electronic environment. |

| ¹³C NMR | Resonances for the methyl carbon, the carbons of the thiadiazole ring, and the carbonyl carbon of the carbohydrazide. |

| FT-IR | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (carbonyl), C=N and N-N stretching (thiadiazole ring and hydrazide). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₄H₆N₄OS: 158.18 g/mol ).[4] |

Crystal Structure Analysis: A Methodological Approach

While specific crystallographic data for 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide is not available, the following section details the standard experimental protocol that would be employed for its crystal structure determination.

Crystallization

The initial and often most challenging step is to grow single crystals of sufficient size and quality. This is typically achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. Other common techniques include vapor diffusion and cooling crystallization.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern.

The general workflow for crystal structure determination is as follows:

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is followed by a refinement process to improve the accuracy of the atomic coordinates and other crystallographic parameters.

Potential Biological Significance and Applications

The 1,2,3-thiadiazole ring is a "privileged scaffold" in medicinal chemistry, and its derivatives have shown a broad spectrum of biological activities.[1] Research on related compounds suggests that 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide could serve as a precursor for molecules with potential applications in:

-

Antimicrobial Agents: Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have demonstrated antimicrobial effects, particularly against Gram-positive bacteria.[5]

-

Antifungal Agents: The thiadiazole nucleus is present in several antifungal compounds.[2]

-

Anticancer Research: Various thiadiazole derivatives have been investigated for their cytotoxic effects on cancer cell lines.[3]

The potential mechanism of action for such compounds could involve the inhibition of specific enzymes or interference with cellular signaling pathways. The exact biological targets would need to be elucidated through further pharmacological studies.

Conclusion

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide is a molecule with significant potential in the field of drug discovery. While a definitive crystal structure analysis is yet to be reported in the public domain, this guide provides a foundational understanding of its synthesis, characterization, and the methodologies that would be employed for its structural elucidation. The availability of its crystal structure would be invaluable for future structure-activity relationship (SAR) studies and the rational design of new therapeutic agents based on this promising scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide | C4H6N4OS | CID 1419752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Therapeutic Potential of the 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Scaffold

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide is a heterocyclic compound that has emerged as a valuable and versatile scaffold in medicinal chemistry. While the core molecule itself has not been identified as a potent therapeutic agent, its structural framework serves as a foundational building block for the synthesis of a diverse range of derivatives exhibiting significant pharmacological activities. These derivatives have shown promise in several key therapeutic areas, most notably in oncology, infectious diseases, and thrombosis. This technical guide provides an in-depth analysis of the potential therapeutic targets of compounds derived from the 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide core. It summarizes quantitative data from preclinical studies, details the experimental protocols used to ascertain these activities, and visualizes the key signaling pathways and experimental workflows.

Introduction: A Scaffold of Therapeutic Promise

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This moiety is a bioisostere of other key five-membered rings found in numerous pharmaceuticals and imparts favorable properties such as metabolic stability and lipophilicity, which can enhance a molecule's ability to cross cellular membranes and interact with biological targets. 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide, in particular, serves as a readily modifiable starting material. The carbohydrazide group (-CONHNH₂) is a reactive handle that allows for the straightforward synthesis of a wide variety of hydrazone derivatives and other complex heterocyclic systems through condensation reactions with aldehydes and ketones. Research has demonstrated that these modifications can lead to compounds with potent and selective activities against various therapeutic targets.

Key Therapeutic Areas and Molecular Targets

Derivatives of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide have demonstrated efficacy in three primary therapeutic domains: oncology, infectious diseases, and hemostasis.

Oncology: Targeting Cancer Cell Proliferation and Survival

A significant body of research points to the potential of thiadiazole derivatives as anticancer agents. The most prominent molecular target identified for this class of compounds is the serine/threonine kinase Akt (also known as Protein Kinase B).

2.1.1. The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[3] Activated Akt phosphorylates a wide range of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins (e.g., Bad, Caspase-9) and cell cycle progression by inactivating inhibitors like GSK-3.[2][4]

Several studies have shown that thiadiazole-based compounds can effectively inhibit Akt activity. This inhibition disrupts the pro-survival signaling, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[3][5]

2.1.2. Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of representative thiadiazole derivatives against various cancer cell lines.

| Compound ID | Derivative Structure | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| 3 | N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | C6 (Rat Glioma) | MTT Assay | 2.61 | [3] |

| 8 | N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | C6 (Rat Glioma) | MTT Assay | 1.15 | [3] |

| Compound 3b | 5-(4-EtOC₆H₄)-4-(2,4-di(OH)C₆H₂-5-Cl)-1,2,3-thiadiazole | U2OS (Osteosarcoma) | Viability Assay | 4.8 nM (Kd) | [6] |

| Compound 25 | d-ring fused 1,2,3-thiadiazole DHEA derivative | T47D (Breast Cancer) | Viability Assay | 0.058 | [6] |

Infectious Diseases: Antimicrobial Targets

Derivatives of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide have shown significant activity against a range of bacterial and fungal pathogens, particularly Gram-positive bacteria.[7] While the exact mechanisms are often multifaceted, potential molecular targets include enzymes essential for microbial survival.

-

Tyrosyl-tRNA Synthetase (TyrRS): This enzyme is crucial for protein synthesis, catalyzing the attachment of tyrosine to its corresponding tRNA. Inhibition of TyrRS halts protein production, leading to bacterial stasis or death. It is a validated target for novel antibiotics.[8]

-

N-Myristoyltransferase (NMT): NMT catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of many essential proteins. This modification is critical for protein localization and function. NMT is a promising target for both antifungal and anticancer agents.[9][10]

2.2.1. Quantitative Data: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative derivatives against various microbial strains.

| Compound ID | Derivative Structure | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 15 | Hydrazone with 5-nitro-2-furoyl moiety | Staphylococcus aureus | 1.95 | [7] |

| Compound 15 | Hydrazone with 5-nitro-2-furoyl moiety | Staphylococcus epidermidis | 3.91 | [7] |

| Compound 15 | Hydrazone with 5-nitro-2-furoyl moiety | Enterococcus faecalis | 15.62 | [7] |

| Compound 30 | 1,3,4-thiadiazole with amide moiety | Xanthomonas oryzae pv. oryzae | 1.8 (EC₅₀) | [11] |

Thrombosis: Antiplatelet Activity

Platelet aggregation is a critical process in thrombosis. The P2Y12 receptor, a G-protein coupled receptor on the platelet surface, is a key mediator of this process. When activated by adenosine diphosphate (ADP), it initiates a signaling cascade that leads to platelet activation and aggregation.[12]

-

P2Y12 Receptor Antagonism: Certain thiadiazole derivatives have been identified as antagonists of the P2Y12 receptor. By blocking this receptor, they can inhibit ADP-induced platelet aggregation, representing a potential strategy for the development of novel antithrombotic agents.[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide derivatives.

Synthesis and Screening Workflow

The general process for identifying therapeutically active derivatives involves a multi-step workflow from synthesis to biological characterization.

3.1.1. General Synthesis of Hydrazone Derivatives This protocol outlines the typical synthesis of hydrazone derivatives from the core scaffold.[7]

-

Dissolution: Dissolve 0.01 mol of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide in 15 mL of 96% ethanol in a round-bottomed flask.

-

Addition: Add 0.01 mol of the appropriate substituted aldehyde to the solution.

-

Reaction: Heat the solution under reflux for 3 hours.

-

Crystallization: Allow the reaction mixture to cool to room temperature, then place it in a refrigerator at 4°C for 24 hours to facilitate precipitation.

-

Isolation: Collect the resulting crystals by filtration, wash with cold ethanol, and dry.

-

Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Anticancer Activity Assays

3.2.1. MTT Cell Viability Assay The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

-

Cell Seeding: Plate cells (e.g., C6, A549) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell background control. Incubate for 24-48 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

3.2.2. Akt Kinase Activity Assay (ELISA-based) This assay quantifies the activity of immunoprecipitated Akt by measuring the phosphorylation of a substrate peptide.[16]

-

Cell Lysis: Treat cells with the test compound, then lyse the cells in an ice-cold kinase extraction buffer. Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

-

Immunoprecipitation: Add an Akt-specific antibody to the cell lysate and incubate to form an antibody-antigen complex. Add Protein A-Sepharose beads to capture the complex.

-

Kinase Reaction: Wash the beads to remove non-specific proteins. Resuspend the beads in a kinase assay buffer containing ATP and a specific Akt substrate (e.g., a GSK-3α peptide). Incubate at 30°C for 60 minutes to allow phosphorylation.

-

Detection: Transfer the reaction supernatant to a microtiter plate pre-coated with the Akt substrate. Add a primary antibody that specifically recognizes the phosphorylated form of the substrate.

-

Secondary Antibody & Substrate: Add a HRP-conjugated secondary antibody, followed by a TMB (3,3',5,5'-tetramethylbenzidine) substrate.

-

Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm. The signal intensity is proportional to the Akt kinase activity.

Antimicrobial Susceptibility Testing

3.3.1. Broth Microdilution Method for MIC Determination This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][17]

-

Preparation of Inoculum: Prepare a bacterial suspension from an overnight culture in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Antiplatelet Activity Assay

3.4.1. P2Y12 Radioligand Binding Assay This assay measures the ability of a test compound to displace a radiolabeled antagonist from the P2Y12 receptor.[18][19]

-

Membrane Preparation: Prepare platelet membranes from human blood or use commercially available membrane preparations containing the P2Y12 receptor.

-

Assay Setup: In a 96-well plate, combine the platelet membrane preparation, a known concentration of a P2Y12-specific radioligand (e.g., [³H]PSB-0413), and varying concentrations of the test compound in an appropriate assay buffer.

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat. The membranes with bound radioligand are retained on the filter.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Analysis: Determine the specific binding at each concentration of the test compound. Plot the data to calculate the IC₅₀ value, which can then be used to determine the inhibition constant (Ki).

Conclusion and Future Directions

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide has proven to be a highly valuable scaffold in the discovery of new therapeutic agents. Its derivatives have demonstrated potent activities against a range of clinically relevant targets in oncology, infectious disease, and thrombosis. The inhibition of the Akt signaling pathway by these derivatives represents a particularly promising avenue for the development of new anticancer drugs. Similarly, the antimicrobial and antiplatelet activities highlight the broad therapeutic potential of this chemical class.

Future research should focus on:

-

Mechanism of Action Studies: Further elucidation of the precise molecular mechanisms, especially for antimicrobial derivatives, will enable more rational drug design.

-

Structure-Activity Relationship (SAR) Optimization: Systematic modification of the core scaffold can lead to derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety: Promising lead compounds identified through in vitro screening must be advanced into preclinical animal models to evaluate their efficacy and safety profiles.

References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. A reliable computational workflow for the selection of optimal screening libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. scilit.com [scilit.com]

- 11. Synthesis of thiadiazole derivatives bearing hydrazone moieties and evaluation of their pharmacological effects on anxiety, depression, and nociception parameters in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Efficient Synthesis of Some New Hydrazone Derivatives Containing 1,2,3-Triazole and Thiazole | Bentham Science [eurekaselect.com]

- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 14. atcc.org [atcc.org]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1,2,3-Thiadiazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

The 1,2,3-thiadiazole scaffold has emerged as a significant pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of 1,2,3-thiadiazole derivatives for researchers, scientists, and drug development professionals.

Synthesis of the 1,2,3-Thiadiazole Core

The primary and most established method for synthesizing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction.[1][2][3] This reaction involves the cyclization of α-methylene-containing ketones or aldehydes. The general workflow begins with the conversion of the carbonyl compound into a more reactive intermediate, typically a semicarbazone or hydrazone, which then undergoes cyclization with a thionylating agent.

A common pathway involves the reaction of a ketone with semicarbazide hydrochloride in the presence of a base like sodium acetate to form a semicarbazone. This intermediate is then treated with thionyl chloride (SOCl₂) to yield the final 1,2,3-thiadiazole derivative.[2][4] This method is versatile and has been successfully applied to synthesize a wide array of substituted 1,2,3-thiadiazoles, including those fused with other ring systems.[3]

General workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Biological Activities of 1,2,3-Thiadiazole Derivatives

Derivatives of 1,2,3-thiadiazole have been extensively investigated for a variety of pharmacological applications, demonstrating significant potential as anticancer, antimicrobial, and insecticidal agents.[3][6]

Anticancer Activity

A significant body of research has focused on the anticancer properties of 1,2,3-thiadiazole derivatives. These compounds have shown cytotoxicity against a range of human cancer cell lines.[7][8]

For instance, certain d-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives have exhibited potent antitumor activity against human breast cancer T47D cells, with IC₅₀ values comparable to the standard drug adriamycin.[7] Specifically, compounds 22, 23, and 25 displayed IC₅₀ values between 0.042 and 0.058 μM.[7] Another study highlighted pyrazole oxime derivatives of 1,2,3-thiadiazole, where compounds 8e and 8l, bearing a methyl substituent at the 4th position of the thiadiazole ring, showed significant anticancer effects against various cancer cell lines, including pancreatic (Panc-1), liver (Huh-7), and colon (HCT-116) cancer cells.[7]

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

| Derivative 25 | T47D (Breast) | 0.042 - 0.058 | Adriamycin | 0.04 |

| Compound 8e | Panc-1 (Pancreatic) | 12.79 | Sorafenib | 11.50 |

| Compound 8l | Panc-1 (Pancreatic) | 12.22 | Sorafenib | 11.50 |

| Compound 8e | Huh-7 (Liver) | 11.84 | Cisplatin | 12.70 |

| Compound 8l | Huh-7 (Liver) | 10.11 | Cisplatin | 12.70 |

| Compound 3e | HCT-116 (Colon) | 7.19 | 5-Fluorouracil | 29.50 |

| Compound 3l | HCT-116 (Colon) | 6.56 | 5-Fluorouracil | 29.50 |

Table 1: Anticancer activity of selected 1,2,3-thiadiazole derivatives.

The mechanism of action for some of these anticancer derivatives involves the inhibition of crucial cellular processes. For example, certain analogues of combretastatin A-4, where the olefin group is replaced by a 1,2,3-thiadiazole ring, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[8]

Inhibition of tubulin polymerization by 1,2,3-thiadiazole derivatives.

Antimicrobial Activity

1,2,3-Thiadiazole derivatives have also demonstrated promising activity against a variety of pathogenic microbes, including bacteria and fungi.[9] Newly synthesized 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives have shown positive antimicrobial activity, with some exhibiting broad-spectrum coverage.[9] For example, certain derivatives displayed significant activity against Staphylococcus aureus, Escherichia coli, and even resistant strains of Pseudomonas aeruginosa.[9] One particular compound showed potent activity against Candida albicans, suggesting its potential as a novel antifungal agent.[9]

Insecticidal Activity